molecular formula C20H21NO3S B12300102 Fmoc-(S)-2-amino-3-methylbutanethioic S-acid

Fmoc-(S)-2-amino-3-methylbutanethioic S-acid

Cat. No.: B12300102
M. Wt: 355.5 g/mol
InChI Key: PBLJDXXXTXTWOT-UHFFFAOYSA-N
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Description

Fmoc-(S)-2-amino-3-methylbutanethioic S-acid is a compound used primarily in peptide synthesis. The Fmoc group (9-fluorenylmethoxycarbonyl) is a protecting group commonly used in solid-phase peptide synthesis to protect the amino group of amino acids during the synthesis process. This compound is particularly valuable in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-2-amino-3-methylbutanethioic S-acid typically involves the protection of the amino group with the Fmoc group. The process begins with the amino acid, which is then reacted with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The Fmoc group is introduced via an E1cB β-elimination mechanism, which is efficient with bases having a high pKa and low steric hindrance .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple samples simultaneously. The use of solid-phase peptide synthesis (SPPS) allows for the efficient production of peptides with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-2-amino-3-methylbutanethioic S-acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted amino acids from nucleophilic substitution reactions .

Scientific Research Applications

Fmoc-(S)-2-amino-3-methylbutanethioic S-acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-(S)-2-amino-3-methylbutanethioic S-acid involves the protection of the amino group during peptide synthesis. The Fmoc group is introduced to prevent unwanted reactions at the amino site. During the synthesis process, the Fmoc group is removed under mild basic conditions, allowing the amino group to participate in peptide bond formation. The molecular targets and pathways involved include the activation of the carboxyl group of the amino acid and the subsequent formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid: Similar in structure but contains a trifluoromethyl group.

    Fmoc-(S)-2-amino-3-methylglutamic acid: Contains an additional carboxyl group.

    Fmoc-(S)-2-amino-3-methylbutanoic acid: Lacks the thiol group.

Uniqueness

Fmoc-(S)-2-amino-3-methylbutanethioic S-acid is unique due to the presence of the thiol group, which allows for specific chemical modifications and reactions that are not possible with other similar compounds. This makes it particularly valuable in the synthesis of peptides with unique properties and functions .

Properties

Molecular Formula

C20H21NO3S

Molecular Weight

355.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanethioic S-acid

InChI

InChI=1S/C20H21NO3S/c1-12(2)18(19(22)25)21-20(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,23)(H,22,25)

InChI Key

PBLJDXXXTXTWOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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